molecular formula C21H15NO4 B2388260 ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate CAS No. 94887-62-4

ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Cat. No. B2388260
CAS RN: 94887-62-4
M. Wt: 345.354
InChI Key: YLXJBDFGASQIGU-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate” is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .


Synthesis Analysis

The synthesis of this compound involves the reduction of the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The details of the synthesis process are not provided in the search results.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring of 75.08° . The maximum deviation in the planar ring system is 0.061 Å for atom N1 . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .

Scientific Research Applications

Anticancer Properties

Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways . Further research is needed to fully understand its mechanism of action and optimize its efficacy.

Kinase Inhibitors

In medical research, this compound serves as a lead compound for developing novel kinase inhibitors. Kinases play crucial roles in cellular processes, including cell growth, differentiation, and survival. By targeting specific kinases, researchers aim to develop therapies for cancer, Alzheimer’s disease, and inflammatory disorders.

Fluorescent Chemosensors

Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate derivatives have been explored as fluorescent chemosensors. These molecules exhibit high selectivity in detecting specific ions or anions. Their unique properties make them valuable tools for analytical chemistry and environmental monitoring .

Biomedical Applications

The compound’s structural features make it a potential candidate for drug delivery systems. Researchers have investigated its use as a carrier for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing side effects .

Environmental Remediation

Surface-modified silica nanoparticles containing this compound have been studied for environmental applications. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water, contributing to wastewater treatment and environmental remediation .

Asymmetric Azaacenes

Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate derivatives have been incorporated into asymmetric azaacenes. These molecules exhibit interesting optoelectronic properties, making them relevant for materials science and organic electronics .

properties

IUPAC Name

ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-2-26-21(25)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJBDFGASQIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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